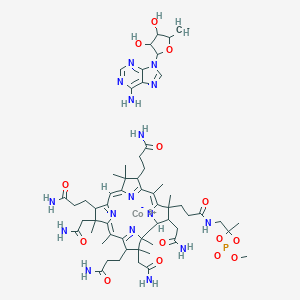
Benzene 1,2,4-trisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene 1,2,4-trisphosphate (BTP) is a chemical compound that has been widely studied due to its ability to act as a second messenger in various cellular processes. BTP is synthesized through a multistep process and has been used in scientific research to investigate its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
Benzene 1,2,4-trisphosphate acts as a second messenger by binding to and activating IP3Rs, which are located on the endoplasmic reticulum (ER) membrane. This activation leads to the release of calcium ions from the ER into the cytoplasm, which triggers various cellular processes. Benzene 1,2,4-trisphosphate has been shown to have a higher affinity for IP3Rs than its precursor, inositol 1,4,5-trisphosphate (IP3), which allows it to activate IP3Rs at lower concentrations.
Efectos Bioquímicos Y Fisiológicos
Benzene 1,2,4-trisphosphate has been shown to have various biochemical and physiological effects on cells. It has been shown to regulate calcium signaling and synaptic plasticity in neurons. Benzene 1,2,4-trisphosphate has also been shown to regulate insulin secretion in pancreatic beta cells. Additionally, Benzene 1,2,4-trisphosphate has been shown to regulate the proliferation and differentiation of various cell types, including osteoblasts and smooth muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzene 1,2,4-trisphosphate has several advantages for lab experiments. It has a higher affinity for IP3Rs than its precursor, IP3, which allows it to activate IP3Rs at lower concentrations. Additionally, Benzene 1,2,4-trisphosphate is stable and can be stored for long periods without degradation. However, Benzene 1,2,4-trisphosphate has some limitations for lab experiments. It is a complex molecule that requires careful handling of the reagents and precise control of reaction conditions during synthesis. Additionally, Benzene 1,2,4-trisphosphate can be expensive to produce, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on Benzene 1,2,4-trisphosphate. One area of research is the development of new synthesis methods for Benzene 1,2,4-trisphosphate that are more efficient and cost-effective. Another area of research is the investigation of the role of Benzene 1,2,4-trisphosphate in various cellular processes, including cell proliferation and differentiation. Additionally, further research is needed to investigate the potential therapeutic applications of Benzene 1,2,4-trisphosphate, including its use in the treatment of neurological disorders and diabetes.
Métodos De Síntesis
Benzene 1,2,4-trisphosphate is synthesized through a multistep process that involves the reaction of benzene with phosphorus oxychloride and triethylamine. The resulting compound is then treated with sodium hydroxide and phosphorylated using phosphorus oxychloride to produce Benzene 1,2,4-trisphosphate. The synthesis of Benzene 1,2,4-trisphosphate is a complex process that requires careful handling of the reagents and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
Benzene 1,2,4-trisphosphate has been used in scientific research to investigate its role as a second messenger in various cellular processes. It has been shown to activate inositol trisphosphate receptors (IP3Rs) and regulate calcium signaling in cells. Benzene 1,2,4-trisphosphate has also been used to study the role of IP3Rs in synaptic plasticity and memory formation. Additionally, Benzene 1,2,4-trisphosphate has been used to investigate the effects of calcium signaling on insulin secretion in pancreatic beta cells.
Propiedades
Número CAS |
147527-30-8 |
|---|---|
Nombre del producto |
Benzene 1,2,4-trisphosphate |
Fórmula molecular |
C6H9O12P3 |
Peso molecular |
366.05 g/mol |
Nombre IUPAC |
(2,4-diphosphonooxyphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H9O12P3/c7-19(8,9)16-4-1-2-5(17-20(10,11)12)6(3-4)18-21(13,14)15/h1-3H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15) |
Clave InChI |
XPWCRVGWWKLQCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES canónico |
C1=CC(=C(C=C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Sinónimos |
enzene 1,2,4-trisphosphate BzP3-1,2,4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)






